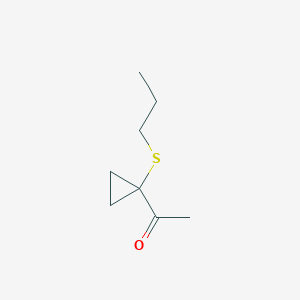
1-Acetyl-1-propylmercapto-cyclopropane
Overview
Description
1-Acetyl-1-propylmercapto-cyclopropane (APMC) is a cyclopropane derivative that has been extensively studied for its potential use in various scientific applications. APMC has been shown to have a variety of biochemical and physiological effects and has been found to be useful in a range of laboratory experiments.
Scientific Research Applications
1-Acetyl-1-propylmercapto-cyclopropane has been studied for its potential use in a variety of scientific applications. One of the most promising areas of research is in the field of cancer therapy. 1-Acetyl-1-propylmercapto-cyclopropane has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, 1-Acetyl-1-propylmercapto-cyclopropane has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Mechanism Of Action
The mechanism of action of 1-Acetyl-1-propylmercapto-cyclopropane is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. 1-Acetyl-1-propylmercapto-cyclopropane has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. Additionally, 1-Acetyl-1-propylmercapto-cyclopropane has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical And Physiological Effects
1-Acetyl-1-propylmercapto-cyclopropane has a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, 1-Acetyl-1-propylmercapto-cyclopropane has been found to have anti-inflammatory effects. 1-Acetyl-1-propylmercapto-cyclopropane has also been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Acetyl-1-propylmercapto-cyclopropane in laboratory experiments is that it is relatively easy to synthesize and is stable under a variety of conditions. Additionally, 1-Acetyl-1-propylmercapto-cyclopropane has been shown to have low toxicity in animal studies. However, one limitation of using 1-Acetyl-1-propylmercapto-cyclopropane is that it can be difficult to obtain in large quantities, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for 1-Acetyl-1-propylmercapto-cyclopropane research. One area of interest is in the development of 1-Acetyl-1-propylmercapto-cyclopropane-based cancer therapies. Researchers are also interested in studying the potential use of 1-Acetyl-1-propylmercapto-cyclopropane in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further studies on the mechanism of action of 1-Acetyl-1-propylmercapto-cyclopropane and its potential side effects. Overall, 1-Acetyl-1-propylmercapto-cyclopropane has shown great promise as a potential therapeutic agent and will continue to be an important area of research in the coming years.
properties
CAS RN |
120778-94-1 |
|---|---|
Product Name |
1-Acetyl-1-propylmercapto-cyclopropane |
Molecular Formula |
C8H14OS |
Molecular Weight |
158.26 g/mol |
IUPAC Name |
1-(1-propylsulfanylcyclopropyl)ethanone |
InChI |
InChI=1S/C8H14OS/c1-3-6-10-8(4-5-8)7(2)9/h3-6H2,1-2H3 |
InChI Key |
BNEKTRQDOYBDSR-UHFFFAOYSA-N |
SMILES |
CCCSC1(CC1)C(=O)C |
Canonical SMILES |
CCCSC1(CC1)C(=O)C |
synonyms |
Ethanone, 1-[1-(propylthio)cyclopropyl]- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

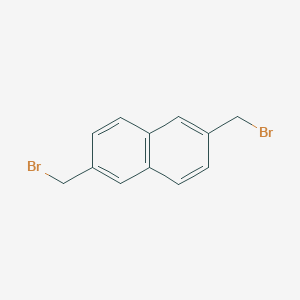
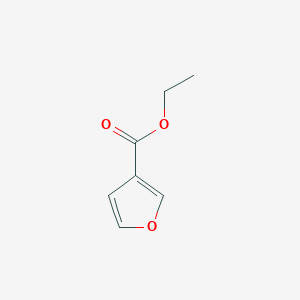
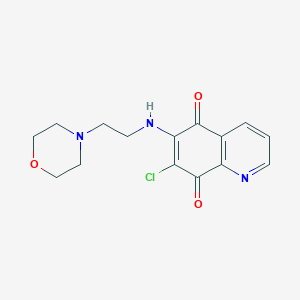
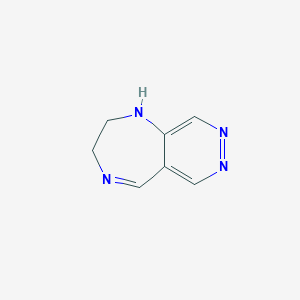
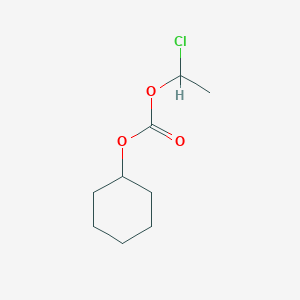
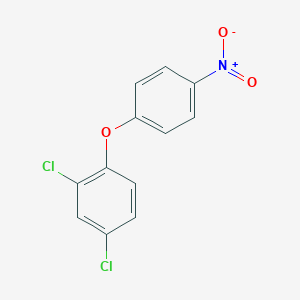
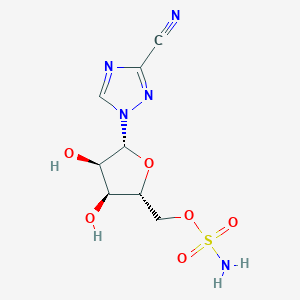
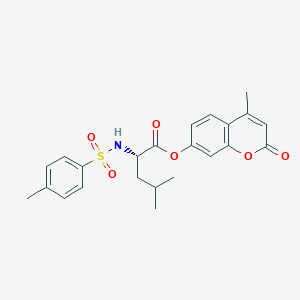
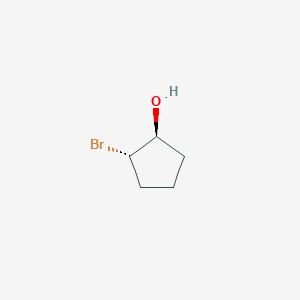
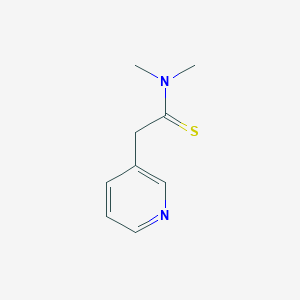
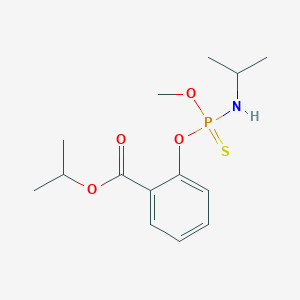
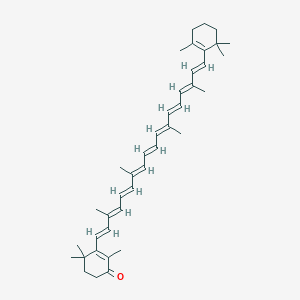
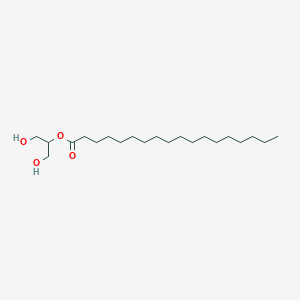
![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)